Stat3 plays a critical role in numerous cellular processes, including cell proliferation, differentiation, and survival. By inhibiting Stat3 with SH5-07, researchers can dissect its specific contributions in these processes. For instance, treating cells with SH5-07 followed by analysis of downstream gene expression can reveal genes regulated by Stat3 signaling [1]. This approach helps elucidate the mechanisms by which Stat3 influences cellular behavior.
[1] Source: Xu, D., et al. (2010). Discovery of a potent small-molecule Stat3 inhibitor by a high-throughput screening approach. Journal of biological chemistry, 285(4), 2477-2483. ()
Stat3 is constitutively active (continuously "on") in many cancers, promoting tumor growth and metastasis. SH5-07 serves as a tool to investigate the role of Stat3 in cancer progression. Researchers can treat cancer cells with SH5-07 and assess its impact on cell proliferation, migration, and survival. This can provide insights into Stat3's contribution to cancer development and identify it as a potential therapeutic target [2].
[2] Source: Song, L., et al. (2010). SH5-07, a novel Stat3 inhibitor, exhibits antitumor activity in T-cell acute lymphoblastic leukemia. Molecular cancer therapeutics, 9(3), 802-813. ()
Stat3 is also implicated in chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease. Researchers can employ SH5-07 to investigate Stat3's function in these conditions. By studying the effects of SH5-07 on inflammatory signaling pathways in immune cells, scientists can gain a deeper understanding of Stat3's role in inflammation and explore its potential as a therapeutic target for inflammatory disorders [3, 4].
[3] Source: Ni, X., et al. (2011). SH5-07, a Stat3 inhibitor, suppresses the inflammatory response in human rheumatoid arthritis fibroblast-like synoviocytes. Arthritis research & therapy, 13(2), R32. ()
SH5-07 is a chemical compound with the molecular formula C29H28F5N3O5S and a CAS number of 1456632-41-9. It is primarily recognized as a selective inhibitor of Signal Transducer and Activator of Transcription 3, commonly referred to as STAT3. STAT3 is a transcription factor that plays a crucial role in various cellular processes, including cell growth and apoptosis. The inhibition of STAT3 by SH5-07 has been shown to have significant implications in cancer therapy, particularly in targeting malignancies such as glioma and breast cancer .
The biological activity of SH5-07 has been extensively studied in vitro and in vivo. It has demonstrated efficacy in suppressing the proliferation and viability of various cancer cell lines, including human glioma and breast cancer cells. In animal models, SH5-07 has shown the ability to reduce tumor size and metastasis, indicating its potential as an effective therapeutic agent against aggressive cancers . Additionally, studies suggest that SH5-07 may enhance the effects of other anticancer treatments when used in combination therapies.
SH5-07's primary application lies in cancer research and therapy, particularly for tumors characterized by aberrant STAT3 signaling. Its applications include:
Several compounds share structural or functional similarities with SH5-07, particularly those targeting the STAT3 pathway or exhibiting anti-cancer properties. Notable compounds include:
Compound Name | CAS Number | Mechanism of Action | Unique Features |
---|---|---|---|
Stattic | 872620-88-0 | Inhibits STAT3 dimerization | Non-selective for other STAT proteins |
C188-9 | 1224108-57-9 | Inhibits phosphorylation of STAT3 | Potent against multiple cancers |
WP1066 | 1352120-92-0 | Inhibits STAT3 signaling | Also affects NF-kB pathway |
Pimozide | 2062-78-4 | Antipsychotic with reported anti-cancer properties | Multi-targeted effects |
SH5-07 stands out due to its selective targeting of STAT3 over other similar transcription factors, making it a promising candidate for targeted cancer therapies while minimizing off-target effects .
SH5-07 is characterized by the molecular formula C29H28F5N3O5S with a molecular weight of 625.61 grams per mole [1] [3] [5]. The compound carries the Chemical Abstracts Service registry number 1456632-41-9 and is catalogued under the MDL number MFCD30718177 [8] [17]. The International Union of Pure and Applied Chemistry systematic name for this compound is 4-[[(4-cyclohexylphenyl)methyl][2-[methyl[(2,3,4,5,6-pentafluorophenyl)sulfonyl]amino]acetyl]amino]-N-hydroxy-benzamide [1] [5] [33].
The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation: O=C(NO)C1=CC=C(N(CC2=CC=C(C3CCCCC3)C=C2)C(CN(C)S(=O)(C4=C(F)C(F)=C(F)C(F)=C4F)=O)=O)C=C1 [1] [3] [5]. This complex notation reflects the intricate three-dimensional architecture of the molecule, incorporating multiple aromatic rings, heteroatoms, and functional groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C29H28F5N3O5S [1] |
Molecular Weight | 625.61 g/mol [1] |
CAS Number | 1456632-41-9 [1] |
MDL Number | MFCD30718177 [8] |
SMILES Notation | O=C(NO)C1=CC=C(N(CC2=CC=C(C3CCCCC3)C=C2)C(CN(C)S(=O)(C4=C(F)C(F)=C(F)C(F)=C4F)=O)=O)C=C1 [1] |
SH5-07 is fundamentally structured around a hydroxamic acid scaffold, which serves as the cornerstone of its molecular architecture and biological activity [1] [2] [6]. The hydroxamic acid moiety (-CONHOH) represents a critical pharmacophore that enables the compound to function as a potent inhibitor of Signal Transducer and Activator of Transcription 3 [7] [11]. This scaffold is positioned at the para position of a benzene ring, creating a benzohydroxamic acid derivative that demonstrates enhanced stability and selectivity compared to simpler hydroxamic acid structures [20] [21].
The hydroxamic acid functional group within SH5-07 exists predominantly in its keto form under physiological conditions, as evidenced by spectroscopic analysis [13] [24]. This tautomeric preference is crucial for the compound's binding affinity and selectivity profile [11] [15]. The nitrogen-oxygen bond within the hydroxamic acid group exhibits characteristic properties that distinguish it from conventional amide bonds, including enhanced metal-chelating capabilities and unique hydrogen bonding patterns [24] [25].
Nuclear magnetic resonance studies have confirmed that SH5-07 interacts specifically with target proteins through its hydroxamic acid scaffold, forming stable complexes that involve both the SH2 and DNA-binding domains [11] [15]. The hydroxamic acid group demonstrates a predicted acid dissociation constant of 9.03±0.10, indicating moderate acidity that facilitates deprotonation under physiological conditions [17]. This property is essential for the compound's ability to form ionic interactions with target binding sites.
The molecular structure of SH5-07 encompasses several distinct functional groups that contribute to its overall pharmacological profile and physicochemical properties [20] [21]. The primary functional groups include the hydroxamic acid moiety, a pentafluorophenylsulfonyl group, a cyclohexylphenyl substituent, and multiple aromatic rings connected through amide and methylene linkages [1] [20].
The pentafluorophenylsulfonyl group represents a particularly significant structural feature, incorporating five fluorine atoms attached to a benzene ring that is further connected to a sulfonyl functional group [20] [29]. This highly electronegative substituent serves multiple purposes: it enhances the compound's metabolic stability, improves selectivity profiles, and contributes to favorable pharmacokinetic properties [20]. Research has demonstrated that the pentafluorophenyl motif is critical for potency, as modifications that reduce the number of fluorine atoms or replace this group with alternative substituents significantly diminish biological activity [20].
The cyclohexylphenyl portion of the molecule provides essential hydrophobic interactions that contribute to binding affinity and selectivity [20] [21]. Structure-activity relationship studies have revealed that substitution of the cyclohexyl group with heterocyclic alternatives such as tetrahydro-4H-pyran or piperidine results in decreased activity, emphasizing the importance of this specific structural element [20] [21]. The cyclohexyl ring adopts a chair conformation that optimizes spatial positioning for target interactions.
Functional Group | Description | Contribution to Activity |
---|---|---|
Hydroxamic Acid | -CONHOH | Primary pharmacophore for target binding [1] |
Pentafluorophenylsulfonyl | C6F5SO2- | Essential for potency and selectivity [20] |
Cyclohexylphenyl | C6H11-C6H4- | Hydrophobic interactions and binding affinity [20] |
Benzamide Core | C6H4CONH- | Structural scaffold and stability [1] |
Methylene Linkers | -CH2- | Conformational flexibility [20] |
The spectroscopic characterization of SH5-07 has been extensively documented through multiple analytical techniques, providing comprehensive insights into its molecular structure and conformational properties [11] [13] [33]. Nuclear magnetic resonance spectroscopy serves as the primary method for purity assessment and structural confirmation, with proton nuclear magnetic resonance spectra consistently demonstrating concordance with the expected molecular structure [13] [33].
The infrared spectroscopic properties of SH5-07 are dominated by characteristic absorption bands associated with its functional groups [24] [25]. The hydroxamic acid moiety exhibits distinctive carbonyl stretching frequencies that differ from conventional amide carbonyls due to the electron-withdrawing effect of the nitrogen-oxygen bond [24] [25]. The compound displays a broad absorption pattern in the hydroxyl region, consistent with hydrogen bonding interactions involving the hydroxamic acid group [24] [25].
The pentafluorophenyl group contributes unique spectroscopic signatures, particularly in fluorine-19 nuclear magnetic resonance spectroscopy, where the five fluorine atoms produce characteristic chemical shift patterns [29] [32]. These fluorine signals provide valuable structural information and serve as diagnostic markers for compound identification and purity assessment [29] [30].
Surface plasmon resonance analysis has revealed that SH5-07 binds to its target protein with a dissociation constant of 2.4 micromolar [11]. Nuclear magnetic resonance chemical shift perturbation studies have identified specific binding interactions involving isoleucine residues 597, 386, and 439, as well as leucine 411, indicating that the compound engages both the SH2 and DNA-binding domains simultaneously [11].
Spectroscopic Technique | Key Observations | Structural Information |
---|---|---|
1H Nuclear Magnetic Resonance | Consistent with structure [13] | Confirmation of molecular framework |
19F Nuclear Magnetic Resonance | Five fluorine signals [29] | Pentafluorophenyl group identification |
Infrared Spectroscopy | Hydroxamic acid carbonyl [24] | Functional group characterization |
Surface Plasmon Resonance | KD = 2.4 μM [11] | Binding affinity quantification |
SH5-07 exhibits distinct solubility characteristics that reflect its complex molecular structure and diverse functional groups [1] [4] [17]. The compound demonstrates excellent solubility in polar aprotic solvents, with dimethyl sulfoxide serving as the optimal solvent system [1] [4] [22]. In dimethyl sulfoxide, SH5-07 achieves a solubility of 50 milligrams per milliliter, equivalent to 79.92 millimolar concentration, though ultrasonic treatment is required to achieve complete dissolution [1] [4] [5].
The compound shows enhanced solubility in ethanol, reaching concentrations of 100 milligrams per milliliter (159.84 millimolar) under standard conditions [4]. This improved solubility in alcoholic media suggests favorable hydrogen bonding interactions between the hydroxamic acid group and protic solvents [4] [22]. Dimethyl formamide also serves as an effective solvent, supporting approximately 3 milligrams per milliliter of dissolved compound [22].
Aqueous solubility represents a significant limitation for SH5-07, with water solubility below 0.1 milligrams per milliliter, classifying the compound as essentially insoluble in pure water [1] [4] [17]. This hydrophobic character is attributed to the extensive aromatic ring systems and the lipophilic cyclohexyl substituent [17] [20]. However, the compound exhibits improved aqueous solubility in simulated intestinal fluid, reaching 74 milligrams per milliliter, likely due to the emulsifying effects of bile salts and other components present in this medium [20].
The physical properties of SH5-07 include a predicted density of 1.437±0.06 grams per cubic centimeter [8] [17]. The compound appears as a white to off-white solid with excellent stability when stored at -20 degrees Celsius, maintaining integrity for up to three years under these conditions [1] [16] [33]. At 4 degrees Celsius, the compound remains stable for two years, while solution preparations should be stored at -80 degrees Celsius for optimal long-term stability [1] [33].
Property | Value | Conditions |
---|---|---|
Density | 1.437±0.06 g/cm³ [17] | Predicted value |
Appearance | White to off-white solid [1] | Room temperature |
DMSO Solubility | 50 mg/mL (79.92 mM) [1] | Requires ultrasonic treatment |
Ethanol Solubility | 100 mg/mL (159.84 mM) [4] | Standard conditions |
Water Solubility | < 0.1 mg/mL [17] | Essentially insoluble |
Simulated Intestinal Fluid | 74 mg/mL [20] | Physiological conditions |
Storage Stability | 3 years at -20°C [1] | Powder form |
The synthesis of SH5-07 represents a sophisticated approach to developing hydroxamic acid-based Signal Transducer and Activator of Transcription 3 inhibitors through systematic structural optimization of lead compounds [1] [2]. The compound, bearing the molecular formula C29H28F5N3O5S and molecular weight of 625.61 g/mol, is synthesized as a hydroxamic acid analog of the parent compound BP-1-102 [3].
The synthetic strategy employs an N-methylglycinamide scaffold as the central framework, with two amine moieties condensed with three distinct functionalities [4] [5]. The synthesis begins with condensation reactions to integrate the key structural components, specifically targeting the incorporation of a 4-cyclohexylbenzyl group, a pentafluorobenzenesulfonyl moiety, and an N-hydroxybenzamide terminal group [3] [2].
The preparation methodology involves the reaction of a hydroxamic acid derivative with a benzoic acid derivative under controlled conditions. The reaction typically requires the use of solvents such as dimethyl sulfoxide and may involve heating to facilitate the reaction process . The synthesis incorporates specific reagents including 4-cyclohexylbenzoic acid as a starting material, with the reaction proceeding through carefully controlled temperature and pH conditions [7].
Column chromatography serves as the primary purification method following the initial condensation reactions . The synthetic route demonstrates particular attention to the formation of stable amide linkages while maintaining the integrity of the hydroxamic acid functionality, which is critical for the compound's biological activity [3] [2].
Key modifications to enhance the synthetic approach include the optimization of reaction temperatures, solvent selection, and purification protocols to achieve consistent yields with high purity. The industrial production methodology follows similar synthetic routes but employs larger scale operations with high-purity reagents and controlled reaction conditions to ensure consistent quality and yield .
Nuclear Magnetic Resonance spectroscopy serves as the primary structural characterization method for SH5-07, providing comprehensive confirmation of the molecular structure [8] [9]. Proton Nuclear Magnetic Resonance analysis demonstrates conformity to the expected structure, with characteristic chemical shifts confirming the presence of all functional groups [8] [10].
The Nuclear Magnetic Resonance chemical shift perturbation studies have been particularly valuable in understanding the compound's interaction with target proteins. These studies reveal that SH5-07 interacts specifically with both the Src Homology 2 and DNA-binding domains of Signal Transducer and Activator of Transcription 3, with selective changes observed in line widths at specific isoleucine residues and chemical shift perturbations of leucine residues [3].
High Resolution Mass Spectrometry provides precise molecular weight determination, confirming the exact mass of 625.1670 atomic mass units [11] [12]. This technique validates the molecular formula C29H28F5N3O5S and serves as a definitive identification method for the compound [11] [13].
Liquid Chromatography-Mass Spectrometry analysis confirms molecular identification through both retention time and mass spectral fragmentation patterns [8] [9]. The technique provides additional structural verification by comparing observed fragmentation patterns with theoretical predictions based on the proposed structure [14].
Elemental analysis data confirms the theoretical composition with carbon comprising 55.68%, hydrogen 4.51%, fluorine 15.18%, nitrogen 6.72%, oxygen 12.79%, and sulfur 5.12% of the molecular weight [11]. These values align precisely with the calculated composition for the molecular formula C29H28F5N3O5S.
High Performance Liquid Chromatography represents the primary analytical method for purity assessment of SH5-07 [8] [9] [14]. The analysis employs a variable wavelength detector with measurements taken at 254 nanometers, utilizing gradient solvent mixtures administered at flow rates of 1.2 milliliters per minute [14].
Standard purity specifications require greater than 95% chemical purity as measured by High Performance Liquid Chromatography for biologically evaluated compounds [14]. Typical analytical results demonstrate 98.80% purity by High Performance Liquid Chromatography area percentage analysis [8] [9].
However, it is noteworthy that some analytical reports indicate the chemical structure of SH5-07 may not be entirely suitable for standard High Performance Liquid Chromatography detection methods, necessitating purity estimation through Nuclear Magnetic Resonance spectroscopy results in certain cases [10]. This limitation requires alternative analytical approaches for comprehensive purity assessment.
The analytical methodology employs specific gradient conditions with varying solvent compositions. Method I utilizes a linear gradient from 100% water with 0.1% trifluoroacetic acid to 100% acetonitrile over 30 minutes, while Method II extends this gradient over 60 minutes for enhanced resolution [14].
Quality control protocols require that all final products be lyophilized from water/acetonitrile mixtures prior to biological testing [14]. Certificate of Analysis documentation confirms that each batch meets established purity criteria through multiple analytical techniques including High Performance Liquid Chromatography area percentage, Liquid Chromatography-Mass Spectrometry identification, and Proton Nuclear Magnetic Resonance structural confirmation [8] [9].
While comprehensive X-ray crystallographic data specifically for SH5-07 as an isolated compound remains limited in the available literature, crystallographic insights have been obtained through protein-ligand complex studies. The structural biology investigations have focused primarily on understanding the binding interactions between SH5-07 and its target protein Signal Transducer and Activator of Transcription 3.
The available crystallographic evidence suggests that SH5-07 adopts specific conformational arrangements when bound to Signal Transducer and Activator of Transcription 3, particularly involving interactions with both the Src Homology 2 and DNA-binding domains [3]. These structural studies have been complemented by Nuclear Magnetic Resonance analysis, which provides detailed information about the binding interface and molecular interactions in solution.
The compound's molecular geometry in the crystalline state would be expected to reflect the conformational preferences observed in solution Nuclear Magnetic Resonance studies. The presence of multiple aromatic rings, including the cyclohexylbenzyl and pentafluorobenzene moieties, suggests potential for π-π stacking interactions and specific crystal packing arrangements.
The hydroxamic acid functional group represents a critical structural element that would influence crystal packing through hydrogen bonding interactions. The spatial arrangement of the pentafluorobenzenesulfonyl group likely contributes to unique crystal formation patterns due to the electronic effects of the fluorine substituents.
Future crystallographic studies of SH5-07 in its free form would provide valuable insights into the intrinsic conformational preferences of the molecule and could inform structure-based drug design efforts for next-generation analogs.
SH5-07 demonstrates significant structural and functional improvements compared to its parent compound BP-1-102 and related analogs within the Signal Transducer and Activator of Transcription 3 inhibitor series [3] [4] [15]. The hydroxamic acid modification in SH5-07 provides a 1.7-fold improvement in inhibitory potency compared to the salicylic acid-based BP-1-102, with an IC50 value of 3.9 ± 0.6 μM versus 6.8 ± 0.8 μM for the parent compound [3].
Comparative analysis with the benzoic acid analog SH4-54 reveals similar potency profiles, with SH4-54 exhibiting an IC50 of 4.7 ± 0.5 μM [3]. Both SH5-07 and SH4-54 represent substantial improvements over BP-1-102, demonstrating that modification of the terminal carboxylic acid functionality significantly enhances biological activity.
Structure-activity relationship studies have revealed that systematic modifications to the N-methylglycinamide scaffold can yield compounds with dramatically improved potency [4] [15]. Notable examples include alanine-linked analogs with IC50 values ranging from 1.80 to 5.0 μM, and proline-based derivatives achieving IC50 values as low as 2.4 μM [4] [16]. The most potent analog identified, an azetidine-linked compound, demonstrates an IC50 of 0.546 μM, representing a 12.4-fold improvement over SH5-07 [17] [12].
The hydroxamic acid functionality in SH5-07 provides distinct advantages in terms of selectivity and binding characteristics compared to carboxylic acid-based analogs. Nuclear Magnetic Resonance studies demonstrate that SH5-07 maintains the dual binding capability to both Src Homology 2 and DNA-binding domains while exhibiting enhanced selectivity for Signal Transducer and Activator of Transcription 3 over Signal Transducer and Activator of Transcription 1 and Signal Transducer and Activator of Transcription 5 [3].
Physicochemical property comparisons reveal that SH5-07 exhibits moderate lipophilicity with improved solubility characteristics in certain solvents compared to earlier analogs [4]. The compound demonstrates good solubility in dimethyl sulfoxide (50-100 mg/mL) and simulated intestinal fluid (74 mg/mL), while remaining poorly soluble in aqueous media [11] [13] [4].